3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Overview
Description
This compound, also known as 2H-1-Benzopyran-7-ol, is a chemical with the molecular formula C16H16O4 . It has a molecular weight of 272.2958 . It is also referred to as 3-(2-Hydroxy-4-methoxyphenyl)chroman-7-ol .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 . This indicates the presence of a benzopyran ring and a methoxyphenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.2958 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Chemical Applications
- Conversion to Dimethyl Ortho Ester : 7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-one, a derivative, can be converted into other chemical compounds through several reactions, demonstrating its utility in complex organic synthesis (Bourke & Collins, 1997).
- Synthesis of Important Intermediates : This compound is used in synthesizing important intermediates like 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, critical for the development of specific dopamine receptor agonists (C. Jin, 2006).
Structural and Physical Chemistry
- Molecular Interactions Study : Flavanone derivatives, including variants of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol, have been analyzed for their intermolecular interactions, crystal lattice energy, and reactivity descriptors, contributing significantly to the understanding of molecular structure and interactions (Małecka et al., 2020).
- Conformational Analysis : The structure of certain flavonoids, including this compound, has been studied to understand their molecular conformation, which is crucial in drug design and material science (Geng et al., 2011).
Biological Applications
- Secondary Metabolite Study : As a secondary metabolite in certain fungi, this compound has been isolated and studied for potential biological activities, such as anti-inflammatory properties (Li et al., 2021).
- DNA Interaction Research : In the field of biochemistry, studies have been conducted on related compounds to understand their interaction with DNA, which is valuable for drug development and understanding genetic processes (S. Paşa, 2017).
properties
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-2-10(3-5-13)12-6-11-7-14(17)15(18)8-16(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMAEFVLALEJDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997771 | |
Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | |
CAS RN |
76397-87-0 | |
Record name | 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76397-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076397870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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